Decanoic acid, 8-[(2-hydroxybenzoyl)amino]-
Description
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- (IUPAC name: 8-[(2-hydroxybenzoyl)amino]octanoic acid), also known as salcaprozic acid or SNAC (sodium salt form: sodium N-[8-(2-hydroxybenzoyl)amino]caprylate), is a medium-chain fatty acid derivative with a molecular formula of C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol . Its structure features a decanoic acid backbone (C10) modified at the 8th carbon with a 2-hydroxybenzoyl amide group. SNAC is widely recognized as an intestinal permeation enhancer (PE) that facilitates the oral absorption of poorly bioavailable drugs, particularly peptides like semaglutide (a GLP-1 agonist) .
Unlike unmodified medium-chain fatty acids (e.g., capric acid), SNAC’s amide linkage and aromatic hydroxy group confer enhanced stability and targeted activity, reducing off-target effects such as gastrointestinal irritation .
Properties
CAS No. |
918662-84-7 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
8-[(2-hydroxybenzoyl)amino]decanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-2-13(9-5-3-4-6-12-16(20)21)18-17(22)14-10-7-8-11-15(14)19/h7-8,10-11,13,19H,2-6,9,12H2,1H3,(H,18,22)(H,20,21) |
InChI Key |
YOZHPQLPBJVDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCCCCC(=O)O)NC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Preparation Methods
The synthesis of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- can be achieved through several methods. One common synthetic route involves the reaction of decanoic acid with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkoxides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- involves its ability to interact with biological membranes and enhance the absorption of co-administered drugs. It acts by altering the permeability of the gastrointestinal tract, allowing for increased absorption of peptide therapeutics . The molecular targets and pathways involved include interactions with lipid bilayers and modulation of tight junctions in the intestinal epithelium .
Comparison with Similar Compounds
Structural and Functional Analogues
SNAC belongs to a family of N-acylated amino fatty acids designed to improve drug absorption. Below is a comparative analysis of SNAC and key analogues:
Table 1: Structural and Functional Comparison
Key Differences and Mechanisms
Chain Length :
- SNAC (C8) and SNAD (C10) differ in aliphatic chain length. Longer chains (e.g., SNAD) may enhance hydrophobic interactions with epithelial membranes, while shorter chains (e.g., 4-CNAB, C4) could reduce efficacy for larger molecules like peptides .
- highlights that medium-chain fatty acids (C8–C12) like capric acid (C10) and lauric acid (C12) modulate permeability via phospholipase C pathways. SNAC’s amide group likely alters this mechanism, reducing reliance on calcium signaling compared to unmodified fatty acids .
Substituent Effects: The 2-hydroxybenzoyl group in SNAC and SNAD provides hydrogen-bonding capacity, enhancing interactions with membrane proteins. Chlorinated variants (e.g., 5-CNAC, 4-CNAB) introduce electron-withdrawing groups that may increase metabolic stability but could alter toxicity profiles . lists analogues like 8-[(2,6-dihydroxybenzoyl)amino]octanoic acid, where additional hydroxyl groups may improve solubility but complicate synthesis.
In contrast, capric acid (C10) and lauric acid (C12) exhibit concentration-dependent cytotoxicity in Caco-2 cells, likely due to ATP depletion and tight junction disruption .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
Biological Activity
Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- (also referred to as SNAC), is a compound that has garnered interest due to its potential applications in enhancing drug delivery, particularly for poorly soluble or poorly absorbed therapeutic agents. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in drug delivery systems, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 918662-84-7 |
| Molecular Formula | C25H22N2O2 |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 1-(2,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
| InChI Key | FUSAUSIAQOSYSH-UHFFFAOYSA-N |
The biological activity of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- primarily involves its role as an absorption enhancer. It facilitates the transport of various therapeutic molecules across biological membranes, thereby improving their bioavailability. The mechanism is thought to involve several pathways:
- Transcellular Route : Enhances the transport of drugs through the epithelial cells.
- Paracellular Route : Modifies tight junctions between cells, allowing larger molecules to pass through.
- Membrane Fluidity Alteration : Increases membrane permeability without significant toxicity to cells .
Efficacy in Drug Delivery
Research has demonstrated that SNAC significantly improves the pharmacokinetics of various drugs. For example:
- In a study involving notoginsenoside R1, SNAC improved the area under the curve (AUC) values significantly compared to formulations without SNAC, indicating enhanced absorption and bioavailability .
- The AUC for salvianolic acids (SAs) was shown to increase by factors ranging from 8.72 to 35.27 when combined with SNAC, demonstrating its effectiveness as a permeation enhancer for these compounds .
Case Studies
- Pharmacokinetics of Oral Cyanocobalamin : A study compared two formulations of cyanocobalamin, one with SNAC and one without. The formulation containing SNAC exhibited a significantly higher AUC and improved tolerability among healthy male subjects .
- Enhancement of Drug Absorption : Another investigation highlighted that SNAC improved the absorption of macromolecules such as insulin and calcitonin across Caco-2 cell monolayers without disrupting tight junction integrity .
Comparative Analysis with Similar Compounds
The unique structure of decanoic acid, 8-[(2-hydroxybenzoyl)amino]- distinguishes it from other absorption enhancers. Below is a comparison with similar compounds:
| Compound | Mechanism of Action | Bioavailability Enhancement |
|---|---|---|
| Decanoic acid, 8-[(2-hydroxybenzoyl)amino]- | Enhances permeability via transcellular and paracellular routes | Significant (up to 35x) |
| N-(8-[2-hydroxybenzoyl]amino)caprylic acid | Similar permeability enhancement | Moderate |
| Other fatty acid derivatives | Generally improve solubility | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
